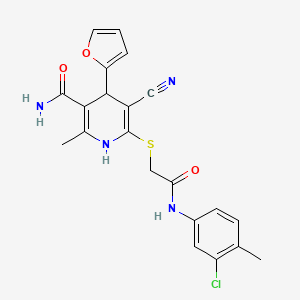

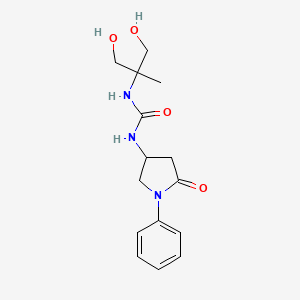

Cyclopentyl(5-methylfuran-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopentyl(5-methylfuran-2-yl)methanamine is a chemical compound that has gained attention in the scientific community for its potential use in pharmaceutical research.

Scientific Research Applications

Anticholinesterase Activity

Cyclopentyl(5-methylfuran-2-yl)methanamine derivatives have been investigated for their potential anticholinesterase activity. A study explored the reductive cyclization of certain methylenebenzofuran derivatives, leading to compounds exhibiting potent inhibitory action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings could have implications for treating diseases like Alzheimer's, where cholinesterase inhibitors play a therapeutic role (Luo et al., 2005).

Antidepressant-like Activity

Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, closely related to this compound, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds exhibit robust antidepressant-like activity, indicating their potential as antidepressant drug candidates. The research highlights the significance of ERK1/2 phosphorylation-preferring agonists in the development of new antidepressants (Sniecikowska et al., 2019).

Anticancer Activity

New palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, including those related to this compound, have demonstrated significant anticancer activity against various human cancerous cell lines. These complexes show a strong DNA-binding affinity, indicating their potential use in cancer therapy and the importance of further studies to understand their selective toxicity and mechanism of action (Mbugua et al., 2020).

Antimicrobial Activities

A series of quinoline derivatives carrying a 1,2,3-triazole moiety, structurally related to this compound, have been synthesized and shown to possess moderate to very good antibacterial and antifungal activities against pathogenic strains. This research underscores the potential of such compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Green Solvent Applications

Cyclopentyl methyl ether, closely related to this compound, has been identified as a new and alternative process solvent. Its favorable characteristics, such as low formation of peroxides, stability under acidic and basic conditions, and a high boiling point, make it an appealing option for various organic reactions, highlighting the potential for cyclopentyl-based compounds in green chemistry applications (Watanabe, Yamagiwa, & Torisawa, 2007).

Safety and Hazards

properties

IUPAC Name |

cyclopentyl-(5-methylfuran-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-6-7-10(13-8)11(12)9-4-2-3-5-9/h6-7,9,11H,2-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENIPKUBWPSVHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C2CCCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

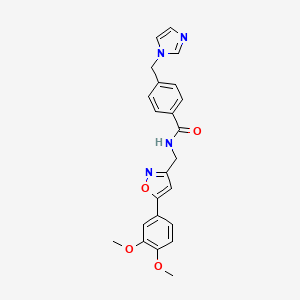

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2971809.png)

![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B2971812.png)

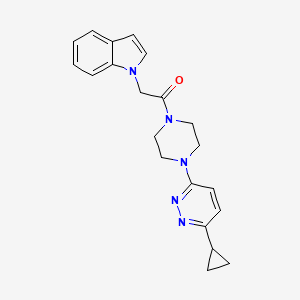

![2-(1H-indol-3-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone](/img/structure/B2971815.png)

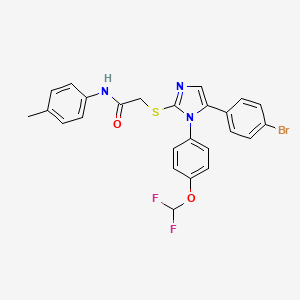

![N-[[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2971816.png)

![7-(4-fluorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2971824.png)

![N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide](/img/structure/B2971825.png)

![(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B2971829.png)